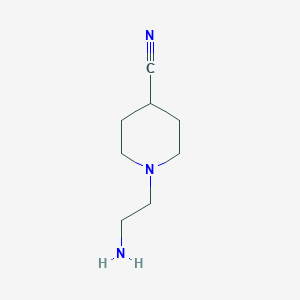
1-(2-Aminoethyl)piperidine-4-carbonitrile
Overview
Description
Scientific Research Applications
Anticancer Activity
The synthesis of pyrano[3,2-c]chromene derivatives, including those catalyzed by piperidine, has been explored for their in vitro anticancer activity. These compounds showed significant antitumor activity against various cancer cell lines, such as mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2). The studies revealed that certain derivatives could induce cell cycle arrest and apoptosis, highlighting their potential as cancer therapeutics (El-Agrody et al., 2020).
Antimicrobial Activity
Research has also focused on the antimicrobial properties of piperidine-based carbonitrile derivatives. Synthesis and characterization of pyrimidine carbonitrile derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains. The structural analysis and biological testing suggest these compounds have potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).
Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized through various methods, including microwave-assisted synthesis, which has been applied to create a range of pharmacologically active molecules. Studies have shown that these methods can lead to compounds with potential applications in DNA detection, showcasing the versatility of piperidine-based carbonitriles in synthesizing novel fluorescent probes (Perin et al., 2011).
Molecular Docking Studies
Molecular docking studies have been employed to investigate the interaction of synthesized compounds with biological targets, such as estrogen and progesterone receptors. These studies provide insights into the potential therapeutic applications of these compounds in treating diseases like breast cancer, by predicting their activity against specific biological targets (Shirani et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(2-aminoethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVTYSNXVNWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


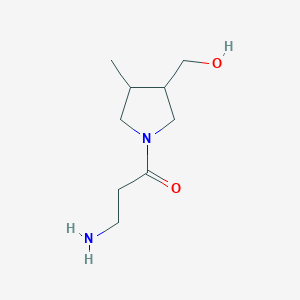
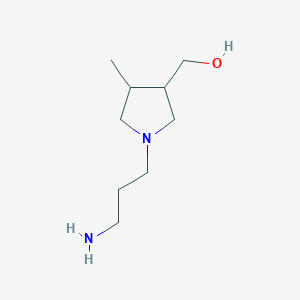
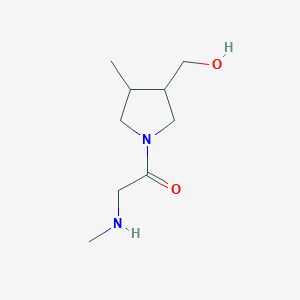

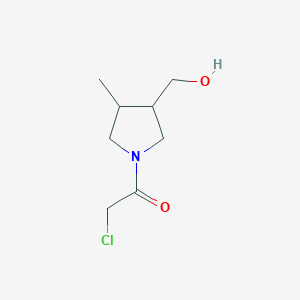
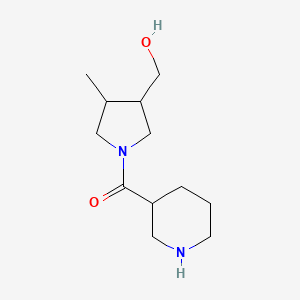
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481324.png)
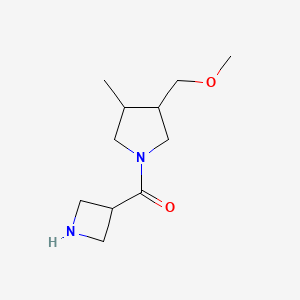
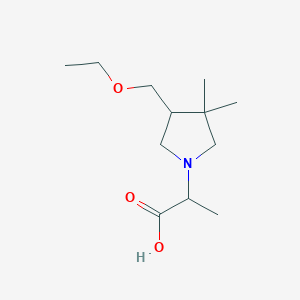
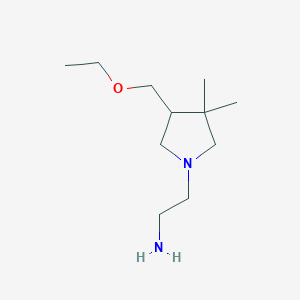
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481329.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481330.png)


